5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the benzodioxole ring . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The oxazole ring can be reduced under appropriate conditions.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Examples include:
- 1-Benzo[1,3]dioxol-5-yl-indoles
- 5-Bromo-1,3-benzodioxole
Uniqueness
What sets 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19BrF3N3O6 |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19BrF3N3O6/c1-10-15(21(30)28-27-8-11-6-4-5-7-12(11)22(24,25)26)29-35-16(10)13-14(23)18(32-3)20-19(17(13)31-2)33-9-34-20/h4-8,10,16H,9H2,1-3H3,(H,28,30)/b27-8+ |
InChI Key |
GALYMCJUDGCQTJ-FLUNURKVSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.